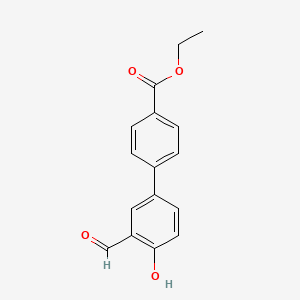![molecular formula C16H15NO3 B6378716 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261944-99-3](/img/structure/B6378716.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (5-DACFP) is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 99-101°C and a solubility in water of 0.1 g/100 mL. 5-DACFP has been used in the synthesis of a range of biologically active compounds, including antibiotics and anti-cancer drugs. It is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, it has been used in the synthesis of polymers and other materials.
科学的研究の応用
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a range of biologically active compounds, including antibiotics and anti-cancer drugs. It is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, it has been used in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is not well understood. However, it is known that the compound is an aromatic amine, and it is believed that this property may be responsible for its biological activity. In particular, the amine group is thought to interact with the active sites of proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are not well understood. However, it is known that the compound is an aromatic amine, and it is believed that this property may be responsible for its biological activity. In particular, the amine group is thought to interact with the active sites of proteins, leading to changes in their structure and function.
実験室実験の利点と制限
The main advantage of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in lab experiments is its relatively low cost and easy availability. In addition, the compound is relatively stable and does not require special storage conditions. However, the compound is not water soluble, and so it may be difficult to use in aqueous solutions. Furthermore, the compound is not biodegradable and so it should be disposed of responsibly.
将来の方向性
There are numerous potential future directions for research involving 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%. These include further investigation into the compound’s mechanism of action, as well as its potential therapeutic applications. Additionally, research into the compound’s potential toxicity and environmental effects could be beneficial. Other potential research directions include the synthesis of new compounds based on the structure of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%, as well as the development of new methods for the synthesis and purification of the compound.
合成法
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is synthesized using a three-step process. The first step involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylformamide in the presence of a base, such as sodium hydroxide. This reaction yields 4-nitro-N,N-dimethylbenzaldehyde. The second step involves the reaction of 4-nitro-N,N-dimethylbenzaldehyde with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction yields 5-[4-(N,N-dimethylaminocarbonyl)phenyl]-2-formylphenol. The third step involves the purification of the crude product by recrystallization.
特性
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-14(10-18)15(19)9-13/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVNHIQCJVURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685293 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-99-3 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


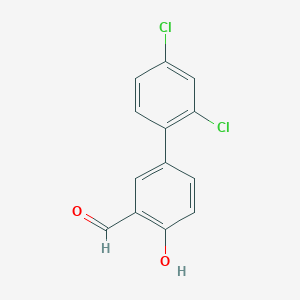



![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)
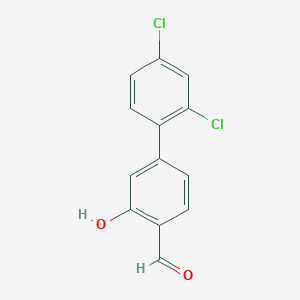
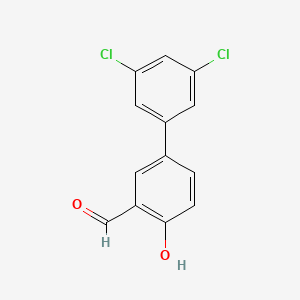
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)

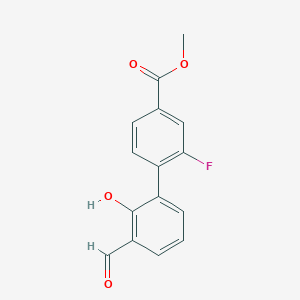
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)
